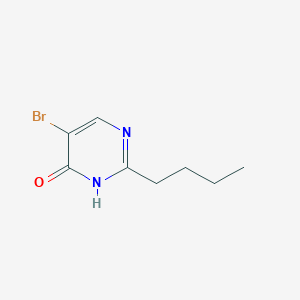

5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

5-bromo-2-butyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11BrN2O/c1-2-3-4-7-10-5-6(9)8(12)11-7/h5H,2-4H2,1H3,(H,10,11,12) |

InChI Key |

ZFPXAUVIKKMAFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=C(C(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. For example, the reaction can be catalyzed by silicotungstic acid supported on Ambelyst-15 under solventless conditions . The reaction typically proceeds at elevated temperatures and yields the desired dihydropyrimidinone product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of heterogeneous catalysts, such as Montmorillonite-KSF, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(butan-2-yl)-3,4-dihydropyrimidin-4-one, an organic compound belonging to the dihydropyrimidinone class, has applications across various scientific disciplines due to its unique structural features. This compound is characterized by a bromine atom at the 5th position, a butan-2-yl group at the 2nd position, and a dihydropyrimidinone core.

Scientific Research Applications

- Chemistry As an intermediate, 5-Bromo-2-(butan-2-yl)-3,4-dihydropyrimidin-4-one is used in synthesizing complex organic molecules.

- Biology This compound is valuable in studies related to enzyme inhibition and protein interactions. It can modulate enzyme activity by binding to active or allosteric sites, which alters their function. It can also influence protein-protein interactions, which impacts regulatory mechanisms and cellular signaling pathways.

- Industry It finds use in the production of specialty chemicals and materials.

Chemical Reactions

5-Bromo-2-(butan-2-yl)-3,4-dihydropyrimidin-4-one can undergo oxidation, reduction, and substitution reactions.

- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized products using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can modify the functional groups in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The bromine atom at the 5th position can be substituted with other functional groups using reagents like sodium iodide in acetone for halogen exchange reactions.

Biological Activities

5-Bromo-2-(butan-2-yl)-3,4-dihydropyrimidin-4-one has biological activities, including antimicrobial and anti-cancer properties. Derivatives of dihydropyrimidinones have demonstrated potential in treating bacterial infections and inhibiting tumor cell proliferation through specific molecular pathways. It can also inhibit enzymes like cyclooxygenase (COX), which makes it potentially useful in anti-inflammatory therapies.

Case Studies and Research Findings

- Antimicrobial Studies Derivatives of dihydropyrimidinones have shown results against various bacterial strains, suggesting their potential as new antibiotics.

- Cancer Research Research on cancer cell lines has indicated that certain dihydropyrimidinone derivatives inhibited cell growth and induced apoptosis in cancer cells, suggesting similar effects for this compound.

- Enzyme Inhibition This compound can effectively inhibit COX enzymes at low micromolar concentrations, which supports its potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Molecular docking studies have shown that the compound can interact with key residues in the active sites of target proteins, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogues

5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one

- Key differences : Cyclobutyl substituent at position 2 instead of butyl.

- Molecular weight : 229.08 g/mol (vs. ~229.09 g/mol for the butyl analog), indicating minimal mass variation despite substituent differences.

5-Bromo-6-ethyl-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one

- Key differences : Ethyl and methoxyethyl groups at positions 6 and 3, respectively.

- Impact : The methoxyethyl group increases polarity, while the ethyl substituent reduces steric bulk compared to butyl. This may enhance solubility but reduce membrane permeability .

- Molecular weight : 261.12 g/mol (higher due to additional oxygen and ethyl groups).

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Functional Analogues

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- Key differences : Dione structure (two ketone groups) and 1-methylpropyl substituent.

- The dihydro-pyrimidin-4-one core of the target compound lacks this feature, suggesting divergent applications .

- Molecular weight : 293.12 g/mol (higher due to the dione and additional methyl group).

Dimethirimol (5-Butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone)

- Key differences: Dimethylamino and methyl groups at positions 2 and 4.

- Impact: The dimethylamino group enhances basicity, improving solubility in acidic environments.

Crystallographic and Hydrogen-Bonding Behavior

Data Table: Comparative Overview of Key Compounds

Biological Activity

5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.08 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring and a butyl group at the 2-position, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN₁O |

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

For example, a study reported an IC50 value of approximately 25 µM against MCF-7 (breast cancer) cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in treating bacterial infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and function has been proposed as a mechanism for its antimicrobial effects.

Case Studies and Research Findings

- Cytotoxicity Study : A recent study investigated the cytotoxic effects of various dihydropyrimidinone derivatives, including this compound. Results indicated that this compound significantly inhibited cell growth in a dose-dependent manner in several cancer cell lines .

- Antimicrobial Efficacy : In another research effort, the antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one in academic research?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which combines urea derivatives, β-keto esters, and aldehydes under acidic conditions. For brominated analogs like this compound, post-synthetic bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in controlled solvents (e.g., DCM or THF) is common. Purification often involves column chromatography with silica gel and polar/non-polar solvent gradients .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and dihydropyrimidinone ring integrity.

- HPLC with UV detection for purity assessment (>95% purity is standard for biological testing).

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- Enzyme inhibition assays : Test against kinases, phosphatases, or proteases using fluorogenic/colorimetric substrates (e.g., ATPase activity for kinase targets).

- Cell-based assays : Measure cytotoxicity (via MTT or resazurin assays) and anti-proliferative effects in cancer cell lines.

- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify target interactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Catalyst screening : Compare Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance cyclocondensation efficiency.

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for bromination step.

- Temperature gradients : Evaluate reflux vs. microwave-assisted synthesis for time-yield tradeoffs .

Q. What methodologies address contradictions in reported bioactivity data for dihydropyrimidinone derivatives?

- Dose-response re-evaluation : Reproduce studies with standardized compound purity (e.g., >98% via HPLC) and controlled cell culture conditions.

- Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify non-specific interactions.

- Meta-analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify consensus targets .

Q. How do structural modifications (e.g., bromine substitution) impact the reactivity of dihydropyrimidinone derivatives?

- Electrophilicity studies : Compare brominated vs. non-brominated analogs in nucleophilic substitution reactions (e.g., with amines or thiols).

- Computational modeling : Use DFT calculations to assess electron-withdrawing effects of bromine on ring stability and hydrogen-bonding capacity.

- SAR analysis : Synthesize analogs with halogens (Cl, F) or alkyl groups at the 2-position to correlate substituents with bioactivity .

Q. What experimental approaches are used to study the hydrolytic stability of this compound?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor decomposition via LC-MS.

- Forced degradation studies : Expose to heat (40–80°C), light, or oxidizing agents (H₂O₂) to identify degradation products.

- Stabilization strategies : Test co-solvents (PEG, cyclodextrins) or lyophilization for long-term storage .

Tables for Comparative Analysis

Table 1. Key Physicochemical Properties of this compound and Analogs

| Property | This compound | 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol |

|---|---|---|

| Molecular Weight (g/mol) | 245.15 (estimated) | 243.01 |

| LogP (Predicted) | 2.8 | 1.9 |

| Solubility (DMSO) | >10 mM | 5 mM |

Table 2. Common Synthetic Challenges and Solutions

| Challenge | Mitigation Strategy | Evidence Source |

|---|---|---|

| Low bromination yield | Use NBS with radical initiators (AIBN) | |

| Ring-opening during synthesis | Avoid prolonged heating in acidic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.